molecular formula C18H18ClN3O3S B2809794 Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate CAS No. 1105240-36-5

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate

Cat. No. B2809794
CAS RN: 1105240-36-5
M. Wt: 391.87
InChI Key: PLYZKBPCLNXCTR-UHFFFAOYSA-N
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Description

Ethyl {[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetate, commonly known as CEPPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CEPPA is a selective agonist of the G protein-coupled receptor GPR35, which has been implicated in a variety of physiological processes.

Scientific Research Applications

Synthetic Methodologies and Chemical Reactivity

  • Research has explored the synthesis of new thiazoles and pyrazolo[1,5-a]pyrimidines containing antipyrine moieties, showcasing methods that could be applicable to the synthesis and modification of the compound (Abdelhamid & Afifi, 2010).
  • Studies on the reactivity of ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates with nucleophilic reagents offer insights into reaction pathways that might be relevant for functionalizing or modifying the target compound to yield novel derivatives with potential applications (Harb et al., 1989).
  • Investigations into heterocyclic synthesis with ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates demonstrate the synthetic versatility of related compounds, potentially guiding the development of new materials or pharmaceuticals (Mohareb et al., 2004).

Potential Applications in Medicinal Chemistry

  • The synthesis and antitumor activity of ethyl 2-[(2-amino-3-cyano-4-Phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate highlight the potential of structurally related compounds in developing new therapeutic agents (Liu et al., 2018).
  • Research on regioselective roles of hydrazide moieties in forming complex pyrrole–pyrazole systems indicates the chemical versatility and potential application of related compounds in synthesizing bioactive molecules or materials with specific functional properties (Attanasi et al., 2001).

Material Science Applications

  • The development of fluorescent sensors based on pyrazoline derivatives for zinc ion detection demonstrates the potential use of similar compounds in sensor technology, offering high selectivity and low detection limits (Gong et al., 2011).

properties

IUPAC Name

ethyl 2-[2-(3-chloro-4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3S/c1-3-24-16-6-5-12(9-13(16)19)14-10-15-18(20-7-8-22(15)21-14)26-11-17(23)25-4-2/h5-10H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLYZKBPCLNXCTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)OCC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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